molecular formula C13H16ClNO2 B1478386 2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one CAS No. 2098066-90-9

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one

Cat. No.: B1478386
CAS No.: 2098066-90-9
M. Wt: 253.72 g/mol
InChI Key: BZYZAWVQZHAULO-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H16ClNO2 and its molecular weight is 253.72 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Cellular Effects

2-Chloro-1-(4-(hydroxymethyl)indolin-1-yl)butan-1-one affects various types of cells and cellular processes. Indole derivatives have been reported to influence cell signaling pathways, gene expression, and cellular metabolism . This compound is likely to modulate these processes by interacting with key signaling molecules and transcription factors. The exact cellular effects of this compound are still being studied, but preliminary data suggest it may have potential as an anticancer and anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. Indole derivatives are known to inhibit or activate enzymes, bind to receptors, and alter gene expression . This compound is expected to exert its effects through similar mechanisms, including binding interactions with enzymes and receptors, leading to changes in cellular functions and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that they can be stable under certain conditions but may degrade over time, affecting their efficacy . Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Indole derivatives have been shown to exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity. Studies on animal models are crucial to identify any threshold effects and establish safe dosage ranges.

Metabolic Pathways

This compound is involved in various metabolic pathways. Indole derivatives are known to interact with enzymes and cofactors that play a role in metabolic processes This compound may influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in its metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. Indole derivatives are known to interact with transporters and binding proteins that facilitate their movement across cellular membranes . This compound may be transported and distributed to specific tissues and cells, where it can exert its effects. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Indole derivatives often contain targeting signals or undergo post-translational modifications that direct them to specific cellular compartments or organelles This compound may localize to particular subcellular regions, where it can interact with specific biomolecules and exert its effects

Properties

IUPAC Name

2-chloro-1-[4-(hydroxymethyl)-2,3-dihydroindol-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c1-2-11(14)13(17)15-7-6-10-9(8-16)4-3-5-12(10)15/h3-5,11,16H,2,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYZAWVQZHAULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=C(C=CC=C21)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.